molecular formula C8H13NO3S2 B1675398 Limazocic CAS No. 128620-82-6

Limazocic

Cat. No. B1675398
CAS RN: 128620-82-6
M. Wt: 235.3 g/mol
InChI Key: PTARWFJHCZHOGS-YFKPBYRVSA-N
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Description

Limazocic [SA 3443] is a cyclic disulfide immunomodulator . It was undergoing phase II development by Santen in Japan for the treatment of liver disorders .


Physical And Chemical Properties Analysis

Limazocic has a molecular formula of C8H13NO3S2 and a molecular weight of 235.3 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors .

Scientific Research Applications

Immunomodulator

Limazocic is a small molecule drug that acts as an immunomodulator . Immunomodulators are substances that help regulate or normalize the immune system. They can either stimulate or suppress the immune response, depending on the situation. This makes Limazocic potentially useful in treating a variety of conditions where the immune response is a factor.

Digestive System Disorders

Limazocic has been explored for its therapeutic potential in the area of digestive system disorders . While the specific disorders are not mentioned, it’s possible that the drug’s immunomodulatory properties could be beneficial in conditions where inflammation or an overactive immune response plays a role.

Liver Diseases

Limazocic has also been indicated for inactive liver diseases . This could include a range of conditions, from viral hepatitis to autoimmune liver disease, and even liver cancer. Again, the drug’s immunomodulatory properties could be key in these applications.

Suppression of Choroidal Neovascularization

Research has shown that Limazocic can suppress laser-induced choroidal neovascularization (CNV) in mice . CNV is a condition where new blood vessels grow in the choroid layer of the eye, which can lead to vision loss. Limazocic was found to suppress the expression of vascular endothelial growth factor (VEGF), a key factor in the development of CNV .

Pharmacokinetics in Fasting and Non-fasting States

Studies have shown differences in the pharmacokinetics of Limazocic between fasting and non-fasting states . This could have implications for when and how the drug is administered, and could potentially affect its efficacy and side effects.

Interaction with Intestinal Microorganisms

Research has also explored the interaction between Limazocic and intestinal microorganisms . This could potentially influence the drug’s absorption and metabolism, and could also have implications for its effects on the gut microbiome.

properties

IUPAC Name

(4R)-7,7-dimethyl-6-oxo-1,2,5-dithiazocane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S2/c1-8(2)4-14-13-3-5(6(10)11)9-7(8)12/h5H,3-4H2,1-2H3,(H,9,12)(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTARWFJHCZHOGS-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CSSCC(NC1=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CSSC[C@H](NC1=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Limazocic

CAS RN

128620-82-6
Record name Limazocic [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128620826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LIMAZOCIC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY2I4AJB16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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